Phosphinothricin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

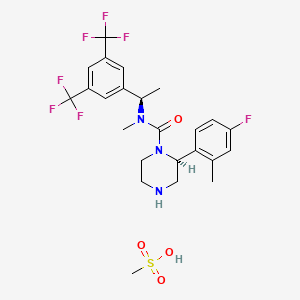

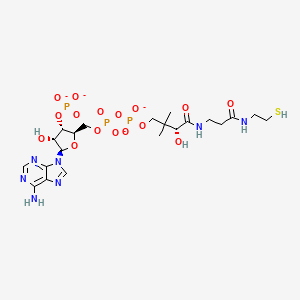

Phosphinothricin(1-) is conjugate base of phosphinothricin arising from deprotonation of the phosphinate function. It is a conjugate base of a glufosinate.

科学的研究の応用

Repositioning as a Novel Imaging Probe and Anti-Cancer Activity

- Imaging and Anti-Cancer Properties: Phosphinothricin, being structurally similar to glutamate, was investigated for repositioning as a bisphosphonate analogue in medicine. It showed potential in image probing and as an anti-cancer drug. A technetium-99m–phosphinothricin complex exhibited rapid uptake in bone tissues, indicating its usefulness in imaging. Moreover, its cytotoxic activity against breast and lung cancer cells highlighted its potential as an anti-cancer drug (Sakr et al., 2018).

Biosynthesis and Molecular Transformations

- Biosynthesis of Phosphinothricin Tripeptide: Phosphinothricin tripeptide (PTT) is a natural-product antibiotic and potent herbicide. A study revealed intricate steps in the early biosynthesis of PTT, involving unusual catalytic steps for carbon bond cleavage (Blodgett et al., 2007).

- Mechanism of Enzymatic Inhibition by Phosphinothricin: The crystal structure of phosphinothricin in the active site of glutamine synthetase was determined to understand its mechanism of enzymatic inhibition. It suggested a noncovalent, dead-end mechanism of inhibition (Gill & Eisenberg, 2001).

- Natural Product Biosynthesis: Phosphinothricin's role in the biosynthesis of phosphonic and phosphinic acid natural products was reviewed, highlighting unique biochemical transformations in these pathways (Metcalf & van der Donk, 2009).

Herbicide Resistance and Environmental Interactions

- Phosphinothricin Resistance in Plants: A study on the BAR resistance gene, which inactivates phosphinothricin, led to the development of an engineered gene with no detectable off-target activity. This was a step towards addressing the issue of specificity in phosphinothricin resistance in plants (O’Connor, 2017).

- Antioxidant Defense and Ammonium Metabolism: Phosphinothricin's interaction with Nepeta rtanjensis essential oil affected ammonium metabolism and antioxidant defense in Arabidopsis. This study highlighted the complex control mechanisms at play in response to phosphinothricin exposure (Dmitrović et al., 2021).

Enzymatic and Genetic Studies

- Phosphinothricin Acetyl Transferase Genes in Bacteria: The soil bacterium Pseudomonas putida was found to have two genes encoding acetylases that could confer tolerance to phosphinothricin. This study provided insights into the biochemical and genetic interactions among soil microorganisms and their response to herbicides (Páez-Espino et al., 2015).

Other Applications

- Efficient Biosynthesis of L-Phosphinothricin: The efficient biosynthesis of L-phosphinothricin, the active form of the herbicide, was achieved using enzymes from Leclercia adecarboxylata, demonstrating potential for large-scale bioproduction (Kang et al., 2019).

特性

製品名 |

Phosphinothricin |

|---|---|

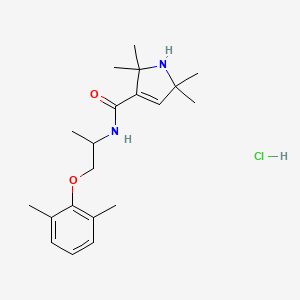

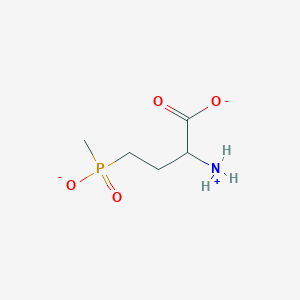

分子式 |

C5H11NO4P- |

分子量 |

180.12 g/mol |

IUPAC名 |

2-azaniumyl-4-[methyl(oxido)phosphoryl]butanoate |

InChI |

InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/p-1 |

InChIキー |

IAJOBQBIJHVGMQ-UHFFFAOYSA-M |

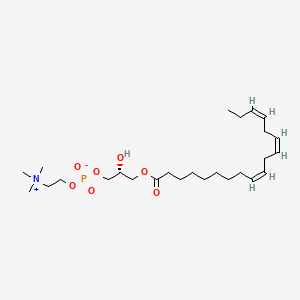

正規SMILES |

CP(=O)(CCC(C(=O)[O-])[NH3+])[O-] |

同義語 |

2-amino-4-methylphosphinobutyric acid ammonium glufosinate ammonium-DL-homoalanine-4-yl(methyl)-phosphinate Basta DL-glufosinate glufosinate glufosinate ammonium glufosinate-ammonium glufosinate-P phosphinothricin phosphinothricin hydrochloride phosphinothricin hydrochloride, (S)-isomer phosphinothricin, (S)-isomer phosphinothricin, barium (1:1) salt, (+-)-isomer phosphinothricin, calcium (2:1) salt, (S)-isomer phosphinothricin, copper (+2) salt phosphinothricin, diammonium salt phosphinothricin, dipotassium salt, (S)-isomer phosphinothricin, disodium salt phosphinothricin, disodium salt, (S)-isomer phosphinothricin, monoammonium salt phosphinothricin, monoammonium salt, (S)-isomer phosphinothricin, monopotassium salt, (S)-isomer phosphinothricin, monosodium salt phosphinothricin, monosodium salt, (S)-isomer phosphinothricin, sodium salt, (S)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。